2-Cyclopropyl-1,3-dimethylbenzene

Descripción general

Descripción

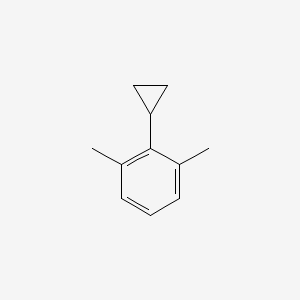

2-Cyclopropyl-1,3-dimethylbenzene (2-CPDMB) is a heterocyclic aromatic compound with a cyclopropyl group attached to the 1 and 3 positions of a dimethylbenzene ring. It is an important intermediate for the synthesis of several compounds, including pharmaceuticals, dyes, and agricultural chemicals. Furthermore, 2-CPDMB is a useful starting material for the synthesis of a variety of other aromatic compounds. 2-CPDMB is a highly reactive compound, and its synthesis and use in laboratory experiments require careful handling.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Bond Activation :

- The reactivity of 2-cyclopropyl-1,3-dimethylbenzene in chemical processes, such as bond activation, is a significant area of interest. A study by Boulho et al. (2011) investigated the activation of CH bonds in alkylaromatics, including 1,3-dimethylbenzene, by a cyclopropene complex. This research contributes to understanding selective benzylic and arene CH bond activation, a crucial aspect in organic synthesis and catalysis (Boulho et al., 2011).

Conformational Studies :

- The structural and conformational aspects of ortho-disubstituted cyclopropylbenzenes, including 2-cyclopropyl-1,3-dimethylbenzene, have been explored. Ernst et al. (1999) used Schaefer's "J method" to show the preferred conformation and barriers to internal rotation in these compounds, contributing to a better understanding of their molecular dynamics and stability (Ernst et al., 1999).

Oxidation and Ignition Kinetics :

- Research on the oxidation and ignition kinetics of dimethylbenzenes, including 1,2-dimethylbenzene, provides insights into the reactivity and combustion properties of these compounds. Gaïl et al. (2008) conducted experimental and modeling studies on 1,2-dimethylbenzene, highlighting its higher reactivity compared to other dimethylbenzenes under specific conditions (Gaïl et al., 2008).

Synthesis and Catalysis :

- The role of cyclopropyl groups in catalysis and organic synthesis is another area of focus. For instance, studies by Miura et al. (1988) and Murakami et al. (1979) describe transformations involving cyclopropylbenzenes in the presence of catalysts, contributing to synthetic methodologies for producing various organic compounds (Miura et al., 1988); (Murakami et al., 1979).

Drug Development :

- The cyclopropyl fragment, including structures like 2-cyclopropyl-1,3-dimethylbenzene, is increasingly used in drug development. Talele (2016) highlights the versatility of the cyclopropyl ring in addressing challenges during drug discovery, such as enhancing potency and reducing off-target effects (Talele, 2016).

Mecanismo De Acción

Target of Action

Like other benzene derivatives, it may interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 2-Cyclopropyl-1,3-dimethylbenzene is likely to involve electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Cyclopropane biosynthesis, a process that involves the formation of cyclopropane rings, could potentially be influenced . This process involves two major pathways, depending on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Result of Action

Given its structural similarity to other benzene derivatives, it may influence cellular processes by interacting with various enzymes and receptors .

Propiedades

IUPAC Name |

2-cyclopropyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-8-4-3-5-9(2)11(8)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGASVBATYMYOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90708462 | |

| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-1,3-dimethylbenzene | |

CAS RN |

36825-29-3 | |

| Record name | 2-Cyclopropyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90708462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the preferred conformation of 2-cyclopropyl-1,3-dimethylbenzene in solution, and how does it differ from cyclopropylbenzene?

A1: Unlike cyclopropylbenzene (where the bisected conformer with a torsional angle (Θ) of 0° is preferred), 2-cyclopropyl-1,3-dimethylbenzene prefers the perpendicular conformation in solution []. This means the torsional angle (Θ) between the C(1)—H bond of the cyclopropyl group and the plane of the benzene ring is 90° []. This preference is attributed to the steric hindrance caused by the two ortho-methyl groups in 2-cyclopropyl-1,3-dimethylbenzene [].

Q2: How does the rotational barrier around the cyclopropyl-aryl bond in 2-cyclopropyl-1,3-dimethylbenzene compare to that of cyclopropylbenzene, and what is the reason for this difference?

A2: The rotational barrier around the cyclopropyl-aryl bond is significantly higher in 2-cyclopropyl-1,3-dimethylbenzene compared to cyclopropylbenzene. While cyclopropylbenzene has a negligible barrier, the barrier for 2-cyclopropyl-1,3-dimethylbenzene is estimated to be 6.4 kJ/mol based on NMR coupling constants and assuming a two-fold rotational potential []. This difference arises from the steric interactions between the cyclopropyl group and the two ortho-methyl groups in 2-cyclopropyl-1,3-dimethylbenzene, which create a significant energy barrier for the molecule to overcome during rotation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)